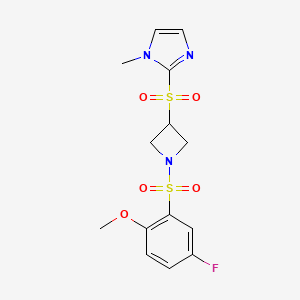

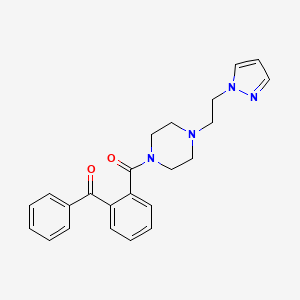

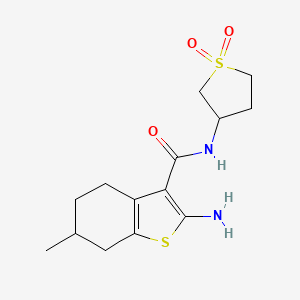

![molecular formula C21H17N3O3S2 B2840683 4-acetyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896679-72-4](/img/structure/B2840683.png)

4-acetyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazolo[5,4-b]pyridines are a class of compounds that contain a fused ring structure comprising pyrazine (a six-membered ring with two nitrogen atoms) and thiazole (a five-membered ring with one nitrogen atom and one sulfur atom) . They are more electron-deficient than benzothiazoles . The presence of the acetyl group (CH3CO-) and the benzenesulfonamide moiety in the molecule suggests that it might have interesting chemical properties and potential biological activity.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thiazolo[5,4-b]pyridines can undergo various reactions due to the presence of active sites in their structure .Applications De Recherche Scientifique

Synthesis and Characterization

Researchers have synthesized a range of sulfonamide derivatives, including those structurally related to 4-acetyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide. These compounds have been characterized for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, Ş. Küçükgüzel et al. (2013) synthesized novel sulfonamide derivatives by reacting alkyl/aryl isothiocyanates with celecoxib, assessing their biological activities and noting specific compounds' potential in developing therapeutic agents due to their anti-inflammatory and analgesic activities without causing significant tissue damage (Ş. Küçükgüzel et al., 2013).

Anticancer and Radiosensitizing Effects

Sulfonamide derivatives have shown significant promise in anticancer research. M. Ghorab et al. (2015) synthesized a series of sulfonamide derivatives, demonstrating their anticancer activity against human tumor liver cell lines, with some compounds exhibiting higher activity than doxorubicin, a widely used chemotherapy drug. The study also highlighted these compounds' potential to enhance the cell-killing effect of γ-radiation, indicating their radiosensitizing capabilities (M. Ghorab et al., 2015).

UV Protection and Antimicrobial Applications

Beyond their biomedical applications, some sulfonamide derivatives have been explored for their UV protection and antimicrobial properties, particularly in textile applications. H. Mohamed et al. (2020) designed and utilized azo dyes derived from sulfonamide compounds for dyeing cotton fabrics, providing UV protection and antibacterial properties. This study underscores the versatility of sulfonamide derivatives in various scientific and industrial fields (H. Mohamed et al., 2020).

Mécanisme D'action

Target of Action

The primary target of this compound is Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .

Mode of Action

The compound interacts with its target, PI3K, by inhibiting its activity . The sulfonamide functionality of the compound is key to this inhibitory activity . The electron-deficient aryl group results in a more acidic sulfonamide NH proton, which can make a stronger charged interaction with Lys802 in PI3Kα .

Biochemical Pathways

The inhibition of PI3K affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway that is often overactive in many types of cancer cells . By inhibiting PI3K, this compound can potentially suppress the growth and proliferation of cancer cells .

Pharmacokinetics

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Result of Action

The molecular effect of this compound’s action is the inhibition of PI3K, leading to the suppression of the PI3K/AKT/mTOR pathway . This can result in decreased cell growth and proliferation, particularly in cancer cells where this pathway is often overactive . The cellular effects can include reduced tumor growth and potentially, cell death .

Orientations Futures

Propriétés

IUPAC Name |

4-acetyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3S2/c1-13-5-6-16(20-23-18-4-3-11-22-21(18)28-20)12-19(13)24-29(26,27)17-9-7-15(8-10-17)14(2)25/h3-12,24H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLSQUWBFHFFPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2840601.png)

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2840607.png)

![N-[(4-chlorophenyl)methyl]-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2840621.png)

![7-(azepan-1-yl)-3-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2840622.png)